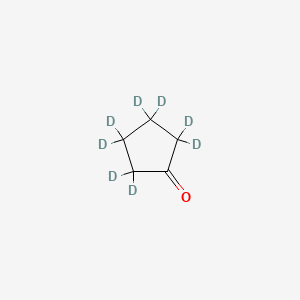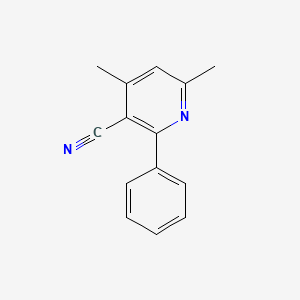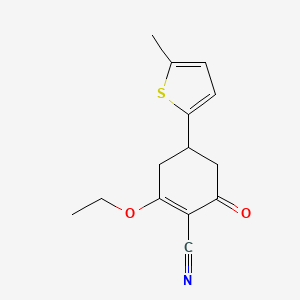
5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile
説明
“5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves a multistep process. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The synthesis process is characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide . This is followed by a cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .科学的研究の応用
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the structural framework of 5-Amino-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile, serves as a crucial precursor for medicinal and pharmaceutical industries. It has broad synthetic applications due to its bioavailability. A review by Parmar et al. (2023) highlights the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives. This work underlines the compound's utility in developing lead molecules through diversified catalytic applications (Parmar et al., 2023).
Kinase Inhibitors
The versatility of pyrazolo[3,4-b]pyridine, a scaffold similar to this compound, is evident in its use for kinase inhibition. Wenglowsky (2013) reviews the scaffold's application in designing kinase inhibitors, indicating its significant potential in targeting a broad range of kinase activities. This review emphasizes the compound's ability to achieve multiple kinase binding modes, underscoring its importance in drug discovery (Wenglowsky, 2013).
Synthetic and Medicinal Aspects
Cherukupalli et al. (2017) provide insights into the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the broad range of medicinal properties such as anticancer, anti-inflammatory, and anti-infectious activities. The review reveals the extensive room for medicinal chemists to exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Anticancer Agents
The research on pyrazoline derivatives, including those derived from this compound, highlights their potential as anticancer agents. Ray et al. (2022) discuss the synthetic strategies of pyrazoline derivatives and their biological effect on anticancer activity, reflecting the compound's significant scope in cancer research (Ray et al., 2022).
将来の方向性
The future directions for the research and development of “5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” could involve the development of an effective synthetic approach to novel derivatives of this heterocyclic system containing both an amino group and additional functionality in the pyridine ring . This would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .
生化学分析
Biochemical Properties
5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase, where this compound acts as an inhibitor, thereby regulating the cell cycle and proliferation . Additionally, this compound has been shown to bind to the sphingosine-1-phosphate receptor, modulating signaling pathways involved in cell growth and survival . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by downregulating the expression of oncogenes and upregulating tumor suppressor genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of cyclin-dependent kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . Additionally, this compound can activate apoptotic pathways by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . These molecular interactions underscore the potential of this compound as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and the activation of stress response pathways . These temporal effects are crucial for determining the therapeutic potential and safety profile of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells by organic cation transporters and distributed to various cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These subcellular localization patterns are crucial for understanding the cellular mechanisms of action of this compound.
特性
IUPAC Name |
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPHPYQUCVVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726325 | |
| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
650638-16-7 | |
| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)



![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)



![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)



![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)